4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride
Overview
Description
4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dichlorobenzyl group attached to a piperidine ring, which is further complexed with hydrochloride
Preparation Methods
The synthesis of 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is believed to play a key role in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride can be compared with other similar compounds, such as:
®-3-(3,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring.
(S)-3-(3,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride: This is another similar compound with a pyrrolidine ring and different stereochemistry.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-9(7-12(11)14)8-16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVQRCAXHZFOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86810-96-0 | |
Record name | Piperidine, 4-[(3,4-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86810-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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